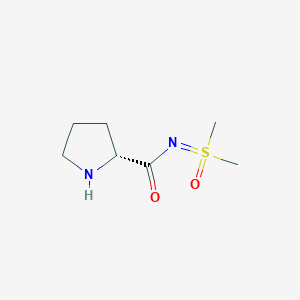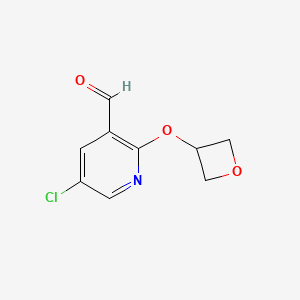![molecular formula C11H17N3O2 B15278038 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine is a complex organic compound characterized by a spirocyclic structure. The compound features a pyrazole ring fused with a dioxaspirodecane moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the dioxaspirodecane ring through a series of reactions including ethylene ketal formation, hydrazone formation, and iodination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site and preventing substrate access. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of the pyrazole ring.
1,4-Dioxaspiro[4.5]decan-8-one: Another similar compound, differing by the presence of a carbonyl group.
Uniqueness
1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine stands out due to its spirocyclic structure combined with a pyrazole ring, offering unique chemical and biological properties not found in its analogs.
Properties
Molecular Formula |
C11H17N3O2 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(1,4-dioxaspiro[4.5]decan-8-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H17N3O2/c12-9-7-13-14(8-9)10-1-3-11(4-2-10)15-5-6-16-11/h7-8,10H,1-6,12H2 |
InChI Key |
QJFJAFSGKVGUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N3C=C(C=N3)N)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)

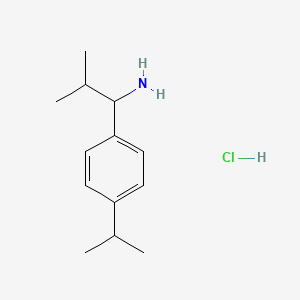
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)
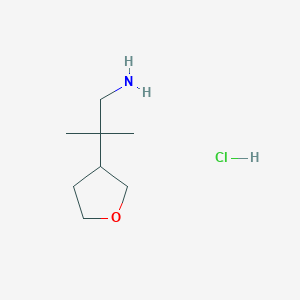
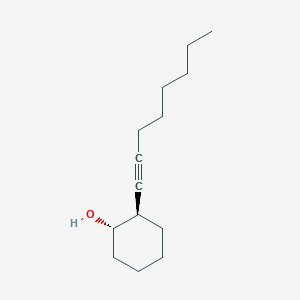
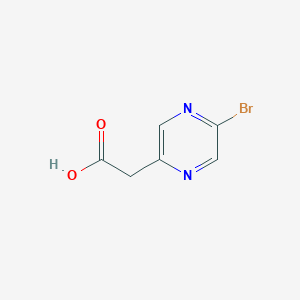

![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)


